7-Hydroxybenzo[d]thiazole-2-carbonitrile
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Description
7-Hydroxybenzo[d]thiazole-2-carbonitrile is a research chemical compound . It has a molecular weight of 176.2 and a molecular formula of C8H4N2OS .
Synthesis Analysis
The synthesis of 7-Hydroxybenzo[d]thiazole-2-carbonitrile and similar compounds has been reported in several studies . For instance, one study described an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . Another study reported the synthesis of a series of substituted 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile derivatives .Molecular Structure Analysis
The molecular structure of 7-Hydroxybenzo[d]thiazole-2-carbonitrile includes a thiazole ring, a hydroxy group, and a carbonitrile group . The compound has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da .Chemical Reactions Analysis
While specific chemical reactions involving 7-Hydroxybenzo[d]thiazole-2-carbonitrile are not detailed in the search results, thiazole compounds are known to be involved in a variety of chemical reactions. For instance, one study reported the use of a bioluminescent probe sensitive to mitochondrial membrane potential for non-invasive, longitudinal monitoring .Physical And Chemical Properties Analysis
7-Hydroxybenzo[d]thiazole-2-carbonitrile is a solid compound . Its exact physical and chemical properties are not detailed in the search results.Scientific Research Applications
Cytotoxicity Evaluation : 7-Hydroxybenzo[d]thiazole-2-carbonitrile derivatives have shown promise in cytotoxicity evaluations. A study synthesized thiazole derivatives and evaluated their cytotoxic effects against various cancer cell lines, attributing their potency to electron withdrawing groups (Mohareb, Abdallah, & Ahmed, 2017).
Antimicrobial Activity : These compounds have also been explored for their antimicrobial properties. A research synthesized novel thiazolo[1,5-a]-pyridine-9-carbonitrile derivatives and evaluated them for their antibacterial and antifungal activities, revealing significant biological activity against tested microorganisms (Suresh, Lavanya, & Rao, 2016).
Organic Synthesis : The compound plays a role in organic synthesis, particularly in the creation of diverse heterocyclic structures. Research has shown its utility in synthesizing various derivatives with potential biological activities, such as dimethyloxyluciferin derivatives (Würfel, Görls, Weiss, & Beckert, 2013).
Green Synthesis Applications : Its derivatives have been used in environmentally friendly green synthesis processes. A study demonstrated an efficient one-pot green synthesis of benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions, highlighting its potential for sustainable chemical synthesis (Balwe, Shinde, & Jeong, 2016).
Antiviral Research : Derivatives of 7-Hydroxybenzo[d]thiazole-2-carbonitrile have been investigated for their antiviral properties, particularly against SARS-CoV-2. A study synthesized tetrahydrobenzo[d]thiazole derivatives and evaluated their potential as anti-Covid-19 agents, showing significant inhibitory effects against viral RNA 2’-OMTases (Mohareb & Abdo, 2021).
properties
IUPAC Name |
7-hydroxy-1,3-benzothiazole-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-7-10-5-2-1-3-6(11)8(5)12-7/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUKYGGVCWVMMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC(=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632594 |
Source
|
Record name | 7-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxybenzo[d]thiazole-2-carbonitrile | |
CAS RN |
7267-37-0 |
Source
|
Record name | 7-Hydroxy-1,3-benzothiazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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